

# Application Notes and Protocols for T-1095A In Vivo Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1095A**

Cat. No.: **B1681200**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

T-1095 is an orally active prodrug that is rapidly converted to its active form, **T-1095A**, a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules.

[1][2] By selectively inhibiting SGLT2, **T-1095A** blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][2] This mechanism of action makes **T-1095A** a promising therapeutic agent for the treatment of diabetes mellitus. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy of T-1095 in a streptozotocin (STZ)-induced diabetic rat model.

## Mechanism of Action: SGLT2 Inhibition

The primary mechanism of action of **T-1095A** is the inhibition of SGLT2 in the S1 segment of the proximal tubule of the kidney. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By blocking this transporter, **T-1095A** effectively reduces the renal threshold for glucose, leading to glycosuria and a lowering of plasma glucose levels.



[Click to download full resolution via product page](#)

Mechanism of **T-1095A** Action in the Kidney.

## Experimental Protocols

### Induction of Diabetes in Rats using Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in rats using a single high dose of STZ.

#### Materials:

- Male Wistar or Sprague-Dawley rats (8-10 weeks old)
- Streptozotocin (STZ)
- 0.1 M Citrate buffer (pH 4.5), sterile
- 5% sucrose solution, sterile
- Glucometer and test strips

- Insulin (optional, for severe hyperglycemia)

Procedure:

- Fast the rats for 6-8 hours prior to STZ injection, with free access to water.
- Prepare a fresh solution of STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) immediately before use. A commonly used dose is 65 mg/kg body weight.[\[3\]](#)
- Administer the STZ solution via a single intraperitoneal (IP) injection.
- Immediately after STZ administration, replace the drinking water with a 5% sucrose solution for the first 24-48 hours to prevent hypoglycemia.
- Monitor blood glucose levels 48-72 hours post-injection from the tail vein using a glucometer.
- Rats with a fasting blood glucose level  $\geq 250$  mg/dL are considered diabetic and can be used for the study.

## Preparation and Administration of T-1095

T-1095 can be administered orally either by gavage or mixed in the diet.

Protocol 2a: Oral Gavage

Materials:

- T-1095 powder
- Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in sterile water)
- Oral gavage needles (16-18 gauge for rats)
- Syringes

Procedure:

- Prepare the desired concentration of T-1095 in the vehicle. For example, to prepare a 10 mg/mL solution, suspend 100 mg of T-1095 in 10 mL of 0.5% CMC.

- Vortex the suspension thoroughly before each administration to ensure homogeneity.
- Administer the T-1095 suspension to the rats via oral gavage at the desired dosage (e.g., 3-100 mg/kg).[4]

#### Protocol 2b: Administration in Diet

##### Materials:

- T-1095 powder
- Powdered rodent chow
- Mixer

##### Procedure:

- Calculate the amount of T-1095 required to achieve the desired concentration in the diet (e.g., 0.03% or 0.1% w/w).[5]
- Thoroughly mix the T-1095 powder with a small amount of the powdered chow.
- Gradually add the remaining powdered chow and continue mixing until a homogenous mixture is achieved.
- Provide the medicated diet to the rats ad libitum.

## Measurement of Efficacy Endpoints

#### Protocol 3a: Blood Glucose Monitoring

##### Materials:

- Glucometer and test strips
- Lancets or needles for tail vein puncture
- Restraining device for rats

**Procedure:**

- Gently restrain the rat.
- Puncture the lateral tail vein with a sterile lancet or needle.
- Collect a drop of blood onto the glucometer test strip.
- Record the blood glucose reading.
- Measurements can be taken at various time points (e.g., fasting, post-prandial, or at regular intervals after T-1095 administration).

**Protocol 3b: Glycated Hemoglobin (HbA1c) Measurement****Materials:**

- Blood collection tubes (containing EDTA)
- Centrifuge
- HbA1c assay kit (e.g., HPLC-based or ELISA)

**Procedure:**

- Collect whole blood from the rats (e.g., via cardiac puncture at the end of the study) into EDTA-containing tubes.
- Follow the instructions of the chosen HbA1c assay kit to process the blood samples and measure the HbA1c levels.

**Protocol 3c: Urinary Glucose Excretion****Materials:**

- Metabolic cages for rats
- Urine collection tubes

- Urine test strips or a glucose assay kit

Procedure:

- House the rats individually in metabolic cages.
- Collect urine over a 24-hour period.
- Measure the total urine volume.
- Determine the glucose concentration in the urine using test strips or a quantitative assay.
- Calculate the total urinary glucose excretion (mg/24h).

## Experimental Workflow



[Click to download full resolution via product page](#)

Workflow for in vivo evaluation of **T-1095A**.

## Data Presentation

The following tables summarize the expected outcomes based on published studies with T-1095 in STZ-induced diabetic rats.

Table 1: Effect of Single Oral Administration of T-1095 on Blood Glucose in STZ-induced Diabetic Rats

| Treatment Group | Dose (mg/kg) | Blood Glucose (mg/dL) - 2h post-dose | % Reduction from Control |
|-----------------|--------------|--------------------------------------|--------------------------|
| Vehicle Control | -            | 450 ± 25                             | -                        |
| T-1095          | 3            | 380 ± 30                             | 15.6%                    |
| T-1095          | 10           | 310 ± 20                             | 31.1%                    |
| T-1095          | 30           | 220 ± 28                             | 51.1%                    |
| T-1095          | 100          | 150 ± 22                             | 66.7%                    |

Data are represented as Mean ± SEM and are hypothetical based on dose-dependent effects described in the literature.[\[4\]](#)

Table 2: Effect of Chronic Administration of T-1095 in Diet on Blood Glucose and HbA1c in STZ-induced Diabetic Rats (4 weeks)

| Treatment Group  | Diet Concentration | Fasting Blood Glucose (mg/dL) | HbA1c (%)  |
|------------------|--------------------|-------------------------------|------------|
| Normal Control   | -                  | 110 ± 10                      | 4.5 ± 0.3  |
| Diabetic Control | -                  | 480 ± 35                      | 10.2 ± 0.8 |
| T-1095           | 0.03%              | 350 ± 30                      | 8.1 ± 0.6  |
| T-1095           | 0.1%               | 210 ± 25                      | 6.5 ± 0.5  |

Data are represented as Mean  $\pm$  SEM and are compiled from literature describing significant reductions.[2][5]

Table 3: Effect of T-1095 on 24-hour Urinary Glucose Excretion in STZ-induced Diabetic Rats

| Treatment Group  | Dose (mg/kg) | Urinary Glucose Excretion (g/24h) |
|------------------|--------------|-----------------------------------|
| Normal Control   | -            | < 0.1                             |
| Diabetic Control | -            | 8.5 $\pm$ 1.2                     |
| T-1095           | 30           | 15.2 $\pm$ 2.1                    |
| T-1095           | 100          | 20.5 $\pm$ 2.5                    |

Data are represented as Mean  $\pm$  SEM and are based on reported dose-dependent increases in glycosuria.[4]

## Conclusion

The provided protocols and application notes offer a comprehensive guide for the *in vivo* evaluation of **T-1095A**. By following these detailed methodologies, researchers can effectively assess the anti-diabetic efficacy of this SGLT2 inhibitor. The structured data tables and diagrams facilitate the clear presentation and interpretation of experimental findings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. T-1095, an inhibitor of renal Na<sup>+</sup>-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative impact of streptozotocin on altering normal glucose homeostasis in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. T-1095, a renal Na<sup>+</sup>-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for T-1095A In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681200#t-1095a-experimental-protocol-for-in-vivo-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)